molecular formula C10H6ClNO2 B125062 3-Indoleglyoxylyl chloride CAS No. 22980-09-2

3-Indoleglyoxylyl chloride

Cat. No. B125062
CAS RN: 22980-09-2
M. Wt: 207.61 g/mol
InChI Key: FPEGGKCNMYDNMW-UHFFFAOYSA-N
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Patent
US04062869

Procedure details

A suspension of sodium borohydride (22.6 g.) in diglyme (800 ml.) was stirred in a jacketted flask with water cooling. 3-Indolylglyoxylyl chloride (41.5 g.) was cautiously added in small portions then the mixture was heated to 95°-100° for 5 hours. The cooled reaction mixture was diluted with water (2 l.), acidified with hydrochloric acid and extracted with dichloroethane. The extract was washed with sodium carbonate solution then with water and evaporated to give crude tryptophol as a brown oil. This was distilled at 0.1 mm and the distillate collected at 155°-160° was crystallised from toluene (50 ml.), giving pure tryptophol as white crystals m.p. 57°-59°.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[NH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([C:12](=O)[C:13](Cl)=[O:14])=[CH:4]1.Cl>COCCOCCOC.O>[CH:8]1[CH:9]=[CH:10][C:11]2[NH:3][CH:4]=[C:5]([CH2:12][CH2:13][OH:14])[C:6]=2[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
22.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
800 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 95°-100° for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloroethane
WASH
Type
WASH
Details
The extract was washed with sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
with water and evaporated
CUSTOM
Type
CUSTOM
Details
to give crude tryptophol as a brown oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled at 0.1 mm
DISTILLATION
Type
DISTILLATION
Details
the distillate collected at 155°-160°
CUSTOM
Type
CUSTOM
Details
was crystallised from toluene (50 ml.)

Outcomes

Product
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=CN2)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.